Cyclopenta-1,3-diene; tetramethylsilane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

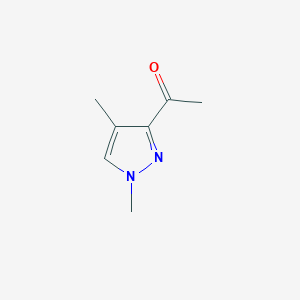

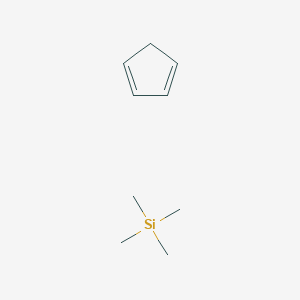

Cyclopenta-1,3-diene and tetramethylsilane are two distinct chemical compounds. Cyclopenta-1,3-diene is a colorless liquid with a strong and unpleasant odor, often used as a precursor in the production of cyclopentadienyl-based catalysts. Tetramethylsilane, on the other hand, is a silicon-containing compound commonly used as a reference standard in nuclear magnetic resonance spectroscopy.

Vorbereitungsmethoden

Cyclopenta-1,3-diene

Cyclopenta-1,3-diene is typically obtained from coal tar and by steam cracking of naphtha. The dimer, dicyclopentadiene, is cracked by heating to around 180°C to yield the monomer, cyclopenta-1,3-diene . Industrial production involves the dehydrogenation of cyclopentene or cyclopentane using catalysts such as active alumina, chromium oxide, and potassium oxide at high temperatures and pressures .

Tetramethylsilane

Tetramethylsilane is synthesized by the reaction of chlorotrimethylsilane with methyl lithium. The reaction is carried out in an inert atmosphere to prevent the formation of unwanted by-products. Industrial production involves the reaction of silicon tetrachloride with methyl chloride in the presence of a catalyst such as copper to produce tetramethylsilane.

Analyse Chemischer Reaktionen

Cyclopenta-1,3-diene

Cyclopenta-1,3-diene undergoes various chemical reactions, including:

Diels-Alder Reaction: Reacts with dienophiles to form cyclohexene derivatives.

Hydrogenation: Semi-hydrogenation gives cyclopentene.

Oxidation: Can be oxidized to form cyclopentadienone derivatives.

Common reagents include butadiene for Diels-Alder reactions and hydrogen gas for hydrogenation. Major products include cyclohexene derivatives and cyclopentene.

Tetramethylsilane

Tetramethylsilane is relatively inert and does not undergo many chemical reactions. It is primarily used as a reference standard in nuclear magnetic resonance spectroscopy due to its chemical stability.

Wissenschaftliche Forschungsanwendungen

Cyclopenta-1,3-diene

Cyclopenta-1,3-diene is widely used in the synthesis of cyclopentadienyl-based catalysts, which are essential in various organic transformations . It is also used in the production of ethylidene norbornene, a comonomer in the production of EPDM rubbers .

Tetramethylsilane

Tetramethylsilane is extensively used as a reference standard in nuclear magnetic resonance spectroscopy. Its chemical stability and distinct chemical shift make it an ideal internal standard for calibrating chemical shifts in proton and carbon-13 nuclear magnetic resonance spectra.

Wirkmechanismus

Cyclopenta-1,3-diene

Cyclopenta-1,3-diene acts as a diene in Diels-Alder reactions, forming cyclohexene derivatives through a concerted mechanism involving the formation of a six-membered ring transition state . In hydrogenation reactions, it undergoes addition of hydrogen atoms to the double bonds, converting it to cyclopentene.

Tetramethylsilane

Tetramethylsilane does not have a specific mechanism of action as it is chemically inert. Its primary function is to serve as a reference standard in nuclear magnetic resonance spectroscopy.

Vergleich Mit ähnlichen Verbindungen

Cyclopenta-1,3-diene

Similar compounds include:

Cyclopentene: Formed by the hydrogenation of cyclopenta-1,3-diene.

Cyclopentadienyl anion: A derivative used in the formation of cyclopentadienyl-based catalysts.

Cyclopenta-1,3-diene is unique due to its ability to undergo Diels-Alder reactions, forming cyclohexene derivatives, which are not possible with cyclopentene.

Tetramethylsilane

Trimethylsilane: A silicon-containing compound with similar chemical stability.

Hexamethyldisilane: Another silicon-containing compound used in nuclear magnetic resonance spectroscopy.

Tetramethylsilane is unique due to its distinct chemical shift in nuclear magnetic resonance spectroscopy, making it an ideal reference standard.

Eigenschaften

Molekularformel |

C9H18Si |

|---|---|

Molekulargewicht |

154.32 g/mol |

IUPAC-Name |

cyclopenta-1,3-diene;tetramethylsilane |

InChI |

InChI=1S/C5H6.C4H12Si/c1-2-4-5-3-1;1-5(2,3)4/h1-4H,5H2;1-4H3 |

InChI-Schlüssel |

LWVXLJFZZFMNLJ-UHFFFAOYSA-N |

Kanonische SMILES |

C[Si](C)(C)C.C1C=CC=C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-5-bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B11764255.png)

![8-Ethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-7-thiol](/img/structure/B11764259.png)

![5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide](/img/structure/B11764283.png)

![7-Chloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11764287.png)